3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-19(8-10-23-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-24-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMZKXCKTPQHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps:
Formation of the Phenylthio Group: This can be achieved by reacting a suitable phenylthiol with a halogenated precursor under basic conditions.
Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Incorporation of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents are often used under controlled conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From various substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets relevant to diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. Its role as a building block in the synthesis of polymers, dyes, or other functional materials is of particular interest.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule:
Physicochemical Properties
Key data from analogous compounds:
The target compound is expected to exhibit similar physicochemical traits, such as a molecular weight of ~400–450 g/mol and a melting point between 120–180°C, based on its structural relatives .
Biological Activity
3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific applications, supported by data tables and research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiophenyl and pyridinyl intermediates, followed by coupling reactions under controlled conditions. Common reagents include organolithium compounds and transition metal catalysts.
Key Synthetic Steps:
- Formation of Intermediates : Synthesis begins with the preparation of thiophenyl and pyridinyl precursors.
- Coupling Reaction : These intermediates are coupled using palladium-catalyzed methods.
- Purification : The final product is purified through methods such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Modulation of Receptor Activity : It could interact with receptors to alter signaling pathways, potentially leading to therapeutic effects.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activities. For instance, N-Heterocycles have shown promise against viral infections by inhibiting viral polymerases .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that related compounds can significantly inhibit the growth of cancer cell lines while showing minimal toxicity to normal cells. For example, studies using MTT assays on breast cancer cell lines (MCF-7) indicated substantial antiproliferative effects .
Case Studies
- Antiviral Efficacy
- Cytotoxicity Assessment
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value (μM) | Cell Line/Target |
|---|---|---|---|
| Antiviral | Inhibition of NS5B | 31.9 - 32.2 | HCV |
| Cytotoxicity | Growth inhibition | <50 | MCF-7 (Breast Cancer) |
Table 2: Synthesis Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Formation of Intermediates | Organolithium reagents | Controlled atmosphere |
| Coupling Reaction | Palladium catalysts | Specific temperature settings |
| Purification | Chromatography | Standard lab techniques |
Q & A
Q. What in vitro and in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
